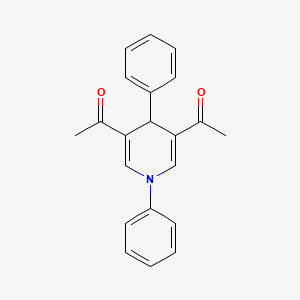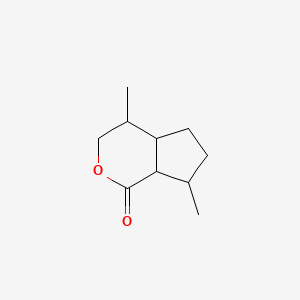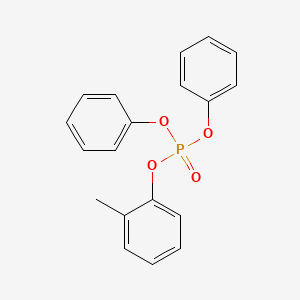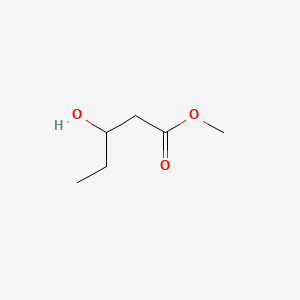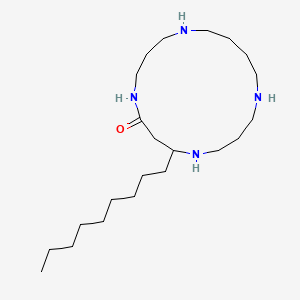
Pithecolobine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pithecolobine is a lactam and an azamacrocycle.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Properties
Pithecolobine, isolated from Albizia saman, exhibits significant antimicrobial activity against a range of human pathogenic bacteria and yeasts. It has demonstrated minimum inhibitory concentrations (MIC) values ranging from 1.9–125 µg mL−1. Additionally, pithecolobine shows antioxidant activity with an IC50 value at 250µg mL−1, suggesting its potential as a natural bioactive molecule for developing antimicrobial and antioxidant agents (Thippeswamy et al., 2015).
Chemical Structure Analysis
Antifungal and Antimycotoxin Activities
Pithecolobine has been evaluated for its antifungal and antimycotoxin activities against Fusarium verticillioides. It significantly inhibits the growth of this fungus and the production of fumonisin B1, indicating its potential use as an alternative agent to control fungal and mycotoxin contaminations in food grains (Thippeswamy et al., 2014).
Antibacterial Activity Against Xanthomonas campestris
The antibacterial activity of pithecolobine has been studied against Xanthomonas campestris. It has shown concentration-dependent activity, which could be utilized in alternative strategies for managing diseases caused by Xanthomonas spp. (Venkatesh et al., 2015).
Interaction with DNA and Biological Activities
Studies have shown that pithecolobine interacts with DNA and exhibits cytotoxicity against mammalian cells. Its ability to inhibit enzymes like DNA polymerase and RNA polymerase, as well as its effects on human lymphocyte transformation and inhibition of cyclooxygenase activity, highlight its diverse biological activities (Mar et al., 1991).
Eigenschaften
CAS-Nummer |
22368-82-7 |
|---|---|
Produktname |
Pithecolobine |
Molekularformel |
C22H46N4O |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
8-nonyl-1,5,9,13-tetrazacycloheptadecan-6-one |
InChI |
InChI=1S/C22H46N4O/c1-2-3-4-5-6-7-8-13-21-20-22(27)26-19-12-17-24-15-10-9-14-23-16-11-18-25-21/h21,23-25H,2-20H2,1H3,(H,26,27) |
InChI-Schlüssel |
QEGMJRQKNQFEEZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1CC(=O)NCCCNCCCCNCCCN1 |
Kanonische SMILES |
CCCCCCCCCC1CC(=O)NCCCNCCCCNCCCN1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



carbamoyl}hexopyranuronic acid](/img/structure/B1200948.png)

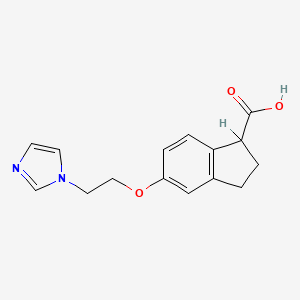
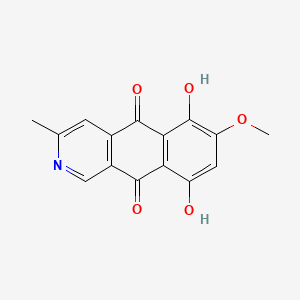
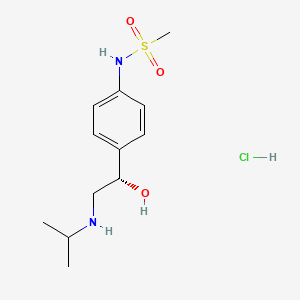
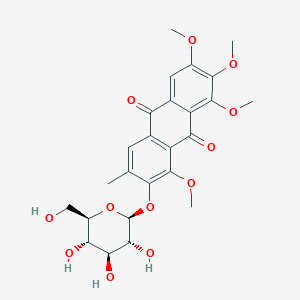
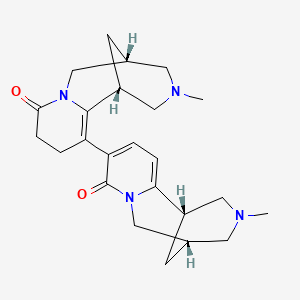
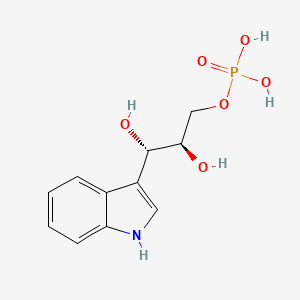
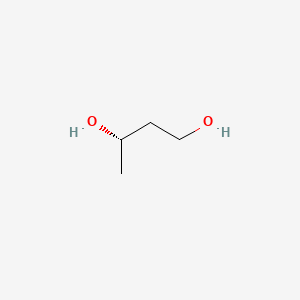
![8-[2-((2S)-4-Hydroxy-1-{[5-(hydroxymethyl)-6-methoxy-2-naphthyl]methyl}-6-oxopiperidin-2-YL)ethyl]-3,7-dimethyl-1,2,3,7,8,8A-hexahydronaphthalen-1-YL 2-methylbutanoate](/img/structure/B1200967.png)
